molecular formula C18H26FN3O B2392848 (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone CAS No. 2034534-32-0

(4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone

Cat. No.: B2392848
CAS No.: 2034534-32-0
M. Wt: 319.424
InChI Key: MQFACLBGFXQONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone is a benzophenone derivative featuring a piperazine moiety substituted with a 2-fluoroethyl group and a phenyl ring substituted with a piperidine group.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(4-piperidin-1-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O/c19-8-11-20-12-14-22(15-13-20)18(23)16-4-6-17(7-5-16)21-9-2-1-3-10-21/h4-7H,1-3,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFACLBGFXQONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone, also known as C18H26FN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H26FN3O
  • Molecular Weight : 319.424 g/mol
  • IUPAC Name : [4-(2-fluoroethyl)piperazin-1-yl]-(4-piperidin-1-ylphenyl)methanone
  • CAS Number : 2034534-32-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One significant area of research involves the compound's inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating conditions like hyperpigmentation and melanoma.

Inhibition Studies :
Recent studies have demonstrated that derivatives of piperazine compounds exhibit competitive inhibition against tyrosinase from Agaricus bisporus. For instance, a related compound showed an IC50 value of 0.18 μM, indicating strong inhibitory potential compared to a reference compound .

CompoundIC50 (μM)Reference
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-1-yl)phenylmethanoneTBDThis study
[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone0.18

The mechanism by which this compound exerts its biological activity is primarily through enzyme interaction. Docking studies suggest that the compound binds to the active site of tyrosinase, preventing substrate binding and thereby inhibiting enzymatic activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound and its derivatives:

  • Antimelanogenic Effects : A study evaluated the effect of related piperazine compounds on B16F10 melanoma cells. The results indicated that these compounds could reduce melanin production without cytotoxic effects, making them suitable candidates for cosmetic applications aimed at skin lightening .
  • Neuroprotective Potential : Research has also indicated that compounds similar to this compound may exhibit neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Key comparisons include:

Compound Name Melting Point (°C) Purity (HPLC) Synthetic Yield (%) Key Structural Feature Reference
Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) 133–135 99.6% Not reported Imidazo-pyridazine core
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74) Not reported 99.6% 82% (Step 2) Methyl substitution on imidazo ring
Phenyl (4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (9) 133–136 >95% (LC-MS) 30% Hexyloxy linker
(4-Fluorophenyl)(4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (11) 121–123 >95% (LC-MS) 34% Fluorophenyl substitution

Key Observations :

  • Fluorine substitution (e.g., 2-fluoroethyl in the target compound vs. fluorophenyl in compound 11) enhances lipophilicity and may improve blood-brain barrier penetration .
  • Piperidine/piperazine hybrids (e.g., compound 72) show high purity (>99%) but require multi-step synthesis .
Pharmacological and Biochemical Insights
  • Receptor Affinity: Compounds like (E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone () target kinases (e.g., FLT3), suggesting that the target compound’s piperazine-piperidine scaffold could be tailored for kinase inhibition .
  • Metabolic Stability : Fluorinated analogs (e.g., compound 14) resist oxidative metabolism due to C-F bond strength, a feature critical for prolonged half-life .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may parallel methods for piperazine-piperidine hybrids (e.g., HBTU-mediated coupling in ), though fluorination steps require specialized reagents (e.g., 2-fluoroethyl iodide) .
  • Structure-Activity Relationships (SAR) :
    • Piperazine vs. Piperidine : Piperazine’s flexibility may enhance binding to flat receptor surfaces, while piperidine’s rigidity favors hydrophobic pockets .
    • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in compound 72) improve target engagement but may reduce solubility .

Preparation Methods

Reaction Protocol

The fluoroethyl-piperazine segment is synthesized via copper-catalyzed aminofluorination of alkenes. A representative procedure involves reacting 4-methylstyrene with an O-benzoylhydroxylamine derivative (e.g., 85 in Scheme 14 of Search Result 1) in the presence of Cu(OAc)₂ (5 mol%) and Et₃N·3HF (20 equiv) in dichloroethane (DCE) at 80°C for 2.5 hours.

Key Data:

Parameter Value Source
Catalyst Cu(OAc)₂ (5 mol%)
Fluoride Source Et₃N·3HF (20 equiv)
Solvent DCE
Temperature 80°C
Yield 44% (analogous compound)

Mechanistic Insights

Radical trapping experiments confirm a radical pathway, where BHT (butylated hydroxytoluene) inhibits product formation, suggesting intermediacy of fluorine radicals. The reaction completes within 2 hours, as monitored by NMR spectroscopy.

Palladium-Catalyzed Cross-Coupling for Methanone Assembly

Suzuki-Miyaura Coupling

The phenyl methanone bridge is constructed using Suzuki coupling. For example, a boronate ester intermediate (e.g., 443776-76-9 ) reacts with a bromophenyl precursor under Pd catalysis.

Representative Conditions:

Component Details Source
Boronate Ester (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Catalyst Pd₂(dba)₃/XPhos
Base Cs₂CO₃
Solvent Dioxane/H₂O (6:1)
Temperature 110°C
Yield 21% (post-HPLC purification)

Challenges in Coupling Efficiency

Low yields (21%) highlight steric hindrance from the piperidine and fluoroethyl groups. Optimizations include:

  • Microwave irradiation to reduce reaction time.
  • Bulky ligands (e.g., XPhos) to enhance regioselectivity.

Piperidine Ring Formation and Protection

Ring Synthesis via Reductive Amination

Piperidine derivatives are prepared via reductive amination of ketones with NH₄OAc/NaBH₃CN, followed by Boc protection. For instance, 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid (Search Result 3) uses LiAlH₄ reduction in THF to yield alcohol intermediates.

Typical Steps:

  • Reduction: LiAlH₄ in THF at 20°C for 3 hours.
  • Boc Protection: (Boc)₂O in DCM with DMAP.

Deprotection and Functionalization

Boc groups are removed using TFA/DCM (1:1) to expose the piperidine nitrogen for subsequent coupling.

Integrated Synthesis Route

Stepwise Assembly

  • Fluoroethyl-Piperazine Synthesis (Section 3).
  • Piperidine-Phenyl Methanone Coupling (Section 4).
  • Global Deprotection and Purification .

Critical Optimization Points:

  • Solvent Choice: DCE minimizes side reactions during fluorination.
  • Catalyst Loading: 5 mol% Pd₂(dba)₃ balances cost and efficiency.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Alkene Aminofluorination High regioselectivity Requires toxic HF sources 44–50%
Suzuki Coupling Tolerance for boronate esters Low yield due to steric effects 21–30%
Reductive Amination Scalable Multi-step protection needed 60–75%

Challenges and Optimization Strategies

Fluorination Efficiency

Et₃N·3HF, while effective, poses handling risks. Alternatives like KF/18-crown-6 are being explored for safer fluorination.

Purification Techniques

Preparative HPLC (C18 columns with TFA modifiers) is essential for isolating the final product, albeit with significant material loss.

Q & A

Q. Q1. What are the recommended synthetic routes for (4-(2-Fluoroethyl)piperazin-1-yl)(4-(piperidin-1-yl)phenyl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Amide bond formation between piperazine and aryl ketone precursors under reflux in solvents like ethanol or DMF, with yields optimized via temperature control (60–80°C) and catalysts such as DCC (dicyclohexylcarbodiimide) .
  • Fluoroethylation : Introduction of the 2-fluoroethyl group via nucleophilic substitution, requiring anhydrous conditions and bases like K₂CO₃ to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. Q2. Which spectroscopic and analytical methods are critical for confirming structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine/piperidinyl proton environments and fluorine coupling patterns (e.g., ²J₃₄ splitting in the fluoroethyl group) .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 385.2165 [M+H]⁺) confirms molecular formula .
  • Elemental Analysis : Matches calculated/observed C, H, N percentages (e.g., C: 65.2%, H: 6.8%, N: 12.1%) .

Advanced Mechanistic and Pharmacological Studies

Q. Q3. How does structural modification of the piperazine/piperidinyl moieties influence receptor binding affinity?

  • Fluoroethyl Group : Enhances lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents. Comparative studies show 2-fluoroethyl derivatives exhibit 2–3× higher dopamine D₂ receptor binding (IC₅₀ = 12 nM) vs. non-fluorinated analogs .
  • Piperidinyl Substituents : Bulky groups (e.g., 4-piperidinyl) reduce off-target binding to σ₁ receptors, improving selectivity .

Q. Q4. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Microsomal Stability Assays : Liver microsomes (human/rat) assess metabolic degradation (t₁/₂ > 60 min suggests suitability for oral administration) .
  • Caco-2 Permeability : High apparent permeability (Papp > 10 × 10⁻⁶ cm/s) indicates intestinal absorption potential .

Data Interpretation and Contradictions

Q. Q5. How should researchers resolve discrepancies in reported biological activities of structurally similar compounds?

  • Case Example : A 2024 study reported conflicting IC₅₀ values (5 nM vs. 50 nM) for D₂ receptor binding in fluoroethyl-piperazine analogs. Resolution involved:
    • Assay Standardization : Control for buffer pH (7.4 vs. 7.0 alters protonation states) .
    • Radioligand Purity : Verify [³H]spiperone specific activity (>80% purity reduces false positives) .

Q. Q6. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Process Optimization : Use continuous flow reactors for precise control of residence time and temperature (±2°C), improving yield consistency (e.g., 70 ± 3% vs. 50–80% in batch) .
  • Quality Control : In-process LC-MS monitoring detects intermediates (e.g., unreacted piperazine) for real-time adjustments .

Methodological Innovations

Q. Q7. How can computational modeling guide the design of derivatives with improved target engagement?

  • Docking Simulations : AutoDock Vina predicts binding poses in dopamine D₂ receptors, identifying key interactions (e.g., hydrogen bonds with Ser193, hydrophobic contacts with Phe389) .
  • QSAR Models : Correlate logP values (2.5–3.5) with in vivo efficacy, prioritizing analogs with optimal solubility/permeability trade-offs .

Q. Q8. What in vivo models are validated for studying neuropsychiatric effects of this compound?

  • Forced Swim Test (FST) : Dose-dependent reduction in immobility time (30 mg/kg, p.o.) suggests antidepressant-like activity .
  • Electrophysiology : Patch-clamp recordings in hippocampal slices quantify GABAergic modulation (e.g., 20% increase in inhibitory postsynaptic currents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.